molecular formula C16H13NO4 B252841 N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide

カタログ番号: B252841
分子量: 283.28 g/mol
InChIキー: IEEXAUUKIUMLER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide, also known as MDB or N-acetyl-MDA, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has gained popularity in the field of research due to its potential therapeutic effects.

作用機序

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide acts as a serotonin and dopamine releaser and reuptake inhibitor. It also activates the sigma-1 receptor, which is involved in neuroprotection and neuroplasticity. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the levels of BDNF and activates the sigma-1 receptor. This compound has been shown to have neuroprotective effects and to promote neuroplasticity.

実験室実験の利点と制限

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide is a useful tool for studying the neurochemical and neurobiological mechanisms involved in depression, anxiety, and neurodegenerative diseases. However, its psychoactive effects make it difficult to use in animal models, and its potential for abuse and toxicity make it unsuitable for human use.

将来の方向性

There are several future directions for research on N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide. One area of interest is its potential use in the treatment of Parkinson's disease and schizophrenia. Another area of interest is its potential as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for abuse and toxicity.

合成法

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of safrole with acetic anhydride to form MDP2P. This intermediate is then reduced with sodium borohydride to form MDMA. Finally, the acetyl group on the amine nitrogen of MDMA is replaced with a benzodioxole-5-carboxamide group to form this compound.

科学的研究の応用

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential therapeutic effects. It has been shown to have antidepressant, anxiolytic, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.

特性

分子式

C16H13NO4

分子量

283.28 g/mol

IUPAC名

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H13NO4/c1-10(18)11-3-2-4-13(7-11)17-16(19)12-5-6-14-15(8-12)21-9-20-14/h2-8H,9H2,1H3,(H,17,19)

InChIキー

IEEXAUUKIUMLER-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3

正規SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3

溶解性

2.2 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。